molecular formula C13H16O3 B14565922 Ethyl 4-[(but-2-en-1-yl)oxy]benzoate CAS No. 61493-58-1

Ethyl 4-[(but-2-en-1-yl)oxy]benzoate

Cat. No.: B14565922
CAS No.: 61493-58-1
M. Wt: 220.26 g/mol
InChI Key: VAWBZNCULSFGBS-UHFFFAOYSA-N
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Description

Ethyl 4-[(but-2-en-1-yl)oxy]benzoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to the benzoate moiety, with a but-2-en-1-yl group linked via an oxygen atom. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(but-2-en-1-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with but-2-en-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+But-2-en-1-olAcid CatalystEthyl 4-[(but-2-en-1-yl)oxy]benzoate+Water\text{4-Hydroxybenzoic acid} + \text{But-2-en-1-ol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Hydroxybenzoic acid+But-2-en-1-olAcid Catalyst​Ethyl 4-[(but-2-en-1-yl)oxy]benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of 4-[(but-2-en-1-yl)oxy]benzoic acid.

    Reduction: Formation of 4-[(but-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Ethyl 4-[(but-2-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(but-2-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoate moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar structure with a methyl group on the benzyl moiety.

    Isopropyl benzoate: Another ester of benzoic acid with an isopropyl group.

Uniqueness

Ethyl 4-[(but-2-en-1-yl)oxy]benzoate is unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical and physical properties compared to other benzoate esters. This structural feature can influence its reactivity and interactions in various applications.

Properties

CAS No.

61493-58-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 4-but-2-enoxybenzoate

InChI

InChI=1S/C13H16O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h3,5-9H,4,10H2,1-2H3

InChI Key

VAWBZNCULSFGBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC=CC

Origin of Product

United States

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